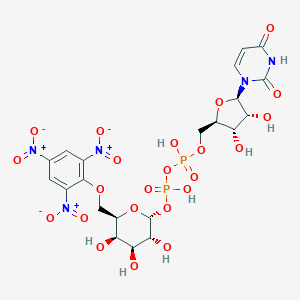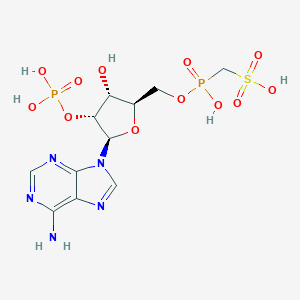
N-Methyl-1-(3-methylquinoxalin-2-YL)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-Methyl-1-(3-methylquinoxalin-2-YL)methanamine” is a chemical compound with the empirical formula C10H11N3 . Its molecular weight is 173.21 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, alkylation of 3-methylquinoxalin-2(1H)-one with ethyl 2-bromopropanoate resulted in a mixture of O-alkylated and N-alkylated 3-methylquinoxaline . Hydrazide derivatives were then produced by reacting the O-alkylated and N-alkylated 3-methylquinoxaline with hydrazine hydrate .Molecular Structure Analysis
The molecular structure of “N-Methyl-1-(3-methylquinoxalin-2-YL)methanamine” can be represented by the InChI code: 1S/C10H11N3/c1-11-7-8-2-3-9-10(6-8)13-5-4-12-9/h2-6,11H,7H2,1H3 .Physical And Chemical Properties Analysis
“N-Methyl-1-(3-methylquinoxalin-2-YL)methanamine” is a solid compound . Its molecular weight is 173.21 .Safety and Hazards
Zukünftige Richtungen
The future directions for “N-Methyl-1-(3-methylquinoxalin-2-YL)methanamine” and similar compounds could involve further optimization and development as potential anti-cancer and antimicrobial agents . The development of new antimicrobial drugs is urgently needed to overcome the growing problem of drug-resistant microbes .
Eigenschaften
IUPAC Name |
N-methyl-1-(3-methylquinoxalin-2-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-8-11(7-12-2)14-10-6-4-3-5-9(10)13-8/h3-6,12H,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGPCBARWMCNXGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1CNC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60577440 |
Source


|
| Record name | N-Methyl-1-(3-methylquinoxalin-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60577440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-1-(3-methylquinoxalin-2-YL)methanamine | |
CAS RN |
137898-63-6 |
Source


|
| Record name | N-Methyl-1-(3-methylquinoxalin-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60577440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














